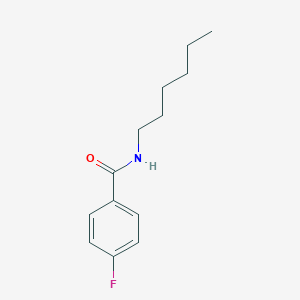

4-fluoro-N-hexylbenzamide

Description

Contextualization within Modern Amide Chemistry and Fluorine-Containing Scaffolds Research

The amide bond is a cornerstone of organic chemistry and biochemistry, forming the backbone of peptides and proteins and appearing in a vast number of synthetic molecules. Benzamides, which feature an amide group attached to a benzene (B151609) ring, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.com The chemistry of benzamides is a dynamic field, with ongoing research focused on developing novel synthetic methods and applications. mdpi.commdpi.com

In parallel, the incorporation of fluorine into organic molecules has become a powerful strategy in drug discovery and materials science. nih.gov Organo-fluorinated compounds represent a rapidly growing class of molecules, with fluorinated drugs accounting for about 20% of all commercialized pharmaceuticals. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and biological characteristics. nih.govnih.gov

Introducing fluorine can lead to:

Enhanced Metabolic Stability : The strength of the C-F bond can block sites susceptible to metabolic oxidation. nih.gov

Increased Binding Affinity : Fluorine can engage in favorable interactions, including hydrogen bonds and dipole-dipole interactions, within protein binding pockets.

Modulated Lipophilicity : Fluorination can alter a compound's lipophilicity, which in turn affects its solubility, membrane permeability, and biodistribution. nih.govcore.ac.uk

Fluorine-containing scaffolds, such as fluorinated aromatic rings, are therefore highly sought-after building blocks in the design of new functional molecules. core.ac.ukwiley.com The compound 4-fluoro-N-hexylbenzamide combines the robust benzamide (B126) core with a strategically placed fluorine atom, positioning it firmly within the mainstream of modern medicinal and chemical research.

Significance of Fluorinated Benzamide Derivatives as Probes and Tools in Mechanistic Investigations

Fluorinated benzamide derivatives are not only developed as potential therapeutic agents but also serve as invaluable tools for investigating complex biological processes. The presence of a fluorine atom provides a unique spectroscopic handle that can be exploited in various analytical techniques.

One of the most significant applications is in Positron Emission Tomography (PET), a non-invasive imaging technique. The radioisotope fluorine-18 (B77423) (¹⁸F) can be incorporated into benzamide structures to create radiotracers. mdpi.comuni-greifswald.de These ¹⁸F-labeled benzamides allow researchers to visualize and quantify the distribution of specific receptors or enzymes in living organisms. For example, fluorinated benzamide derivatives have been synthesized to image melanoma by targeting melanin (B1238610) and to act as radiotracers for histone deacetylase (HDAC) enzymes and sigma-2 receptors in solid tumors. mdpi.comnih.govplos.orgacs.org

Beyond PET imaging, the stable ¹⁹F isotope is a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is used to study drug-protein interactions, conformational changes, and enzymatic mechanisms with high sensitivity and a lack of background signal. Fluorinated benzamides can act as biochemical probes to investigate enzyme interactions and other biological phenomena. The specific structural features of this compound, with its fluorinated ring and flexible hexyl chain, make it and its analogues suitable candidates for development as probes to explore hydrophobic binding pockets in proteins.

Overview of Current Research Trajectories and Unresolved Questions in Benzamide Science

The field of benzamide science is characterized by several active research trajectories aimed at expanding their utility and understanding their behavior. A major focus is the development of more efficient and versatile synthetic methods. Modern organic chemistry has seen the rise of powerful techniques like transition metal-catalyzed C-H activation and cross-coupling reactions, which enable the synthesis of complex benzamide libraries with diverse substitution patterns. snnu.edu.cnnih.gov

Researchers are actively exploring benzamides as inhibitors for a wide array of biological targets. A prominent example is the development of benzamide-based histone deacetylase inhibitors (HDACis) for cancer therapy. nih.govtandfonline.com Other studies have investigated benzamides for their potential as anticonvulsants, antimicrobials, and agents targeting various receptors and enzymes. mdpi.commdpi.comresearchgate.net

Despite significant progress, several unresolved questions continue to drive research in this area:

Achieving Selectivity : Many enzymes, such as HDACs, exist as multiple isoforms. A key challenge is to design benzamide inhibitors that are highly selective for a specific isoform to maximize therapeutic benefit and minimize off-target effects. nih.govtandfonline.com

Understanding Structure-Activity Relationships (SAR) : The precise relationship between the structure of a benzamide derivative and its biological activity is often complex. Elucidating detailed SAR is crucial for rational drug design but remains a significant challenge. nih.govmdpi.com

Predicting Physicochemical Properties : While general trends are known, accurately predicting how specific substitutions on the benzamide scaffold will affect properties like solubility, basicity, and membrane permeability is still an area of active investigation. stackexchange.com

Overcoming Synthetic Hurdles : The synthesis of elaborately substituted or fluorinated benzamides can be challenging, requiring multi-step procedures and careful optimization. mdpi.comwiley.com

Research Objectives and Scope of Academic Inquiry into this compound Analogues

While specific research on this compound itself is not extensively documented in public literature, the academic inquiry into its analogues is guided by well-defined objectives within medicinal chemistry and materials science. jst.go.jp The primary goal is to systematically modify the structure to explore and optimize its properties for various applications.

Key Research Objectives:

Modulating Lipophilicity and Pharmacokinetics : The N-hexyl group gives the molecule significant lipophilicity. A common research strategy involves synthesizing a series of analogues with varying N-alkyl chain lengths (e.g., N-propyl, N-pentyl) or branching to fine-tune lipophilicity. bldpharm.comvulcanchem.com This modulation is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. plos.org

Exploring Structure-Activity Relationships (SAR) : Researchers synthesize libraries of analogues by altering substituents on the aromatic ring and modifying the N-alkyl chain. These libraries are then screened for biological activity, for instance, as enzyme inhibitors or receptor modulators, to build comprehensive SAR models. mdpi.comnih.govacs.org

Development of New Materials : Fluorobenzamide derivatives serve as monomers for the synthesis of high-performance polymers. For example, difluorobenzamide monomers are used to create semiaromatic polyamides with excellent thermal stability and mechanical properties. researchgate.net Analogues of this compound could be investigated as precursors for novel polymers with tailored characteristics.

Use as Synthetic Intermediates : The this compound structure can serve as a versatile building block for the synthesis of more complex molecules. evitachem.com The fluoro and amide groups provide reactive sites for further chemical transformations.

The scope of inquiry involves synthesizing and characterizing these analogues and then evaluating them in relevant biological or material science assays.

Data Tables

Table 1: Physicochemical Properties of 4-Fluorobenzamide (B1200420) and a Related Analogue This table provides a comparison of calculated properties for the parent compound 4-fluorobenzamide and a related analogue.

| Property | 4-Fluorobenzamide | 4-Fluoro-N-methoxy-N-methylbenzamide |

| CAS Number | 824-75-9 | 116332-54-8 |

| Molecular Formula | C₇H₆FNO | C₉H₁₀FNO₂ |

| Molecular Weight | 139.13 g/mol | 183.18 g/mol |

| IUPAC Name | 4-fluorobenzamide | 4-fluoro-N-methoxy-N-methylbenzamide |

| XLogP3 | 0.9 | Not Available |

| Data sourced from PubChem and commercial supplier databases. nih.govapolloscientific.co.uk |

Table 2: Research Findings on Selected Fluorinated Benzamide Derivatives This table highlights findings from studies on various fluorinated benzamides, illustrating their applications.

| Compound Class/Example | Research Focus | Key Finding | Reference(s) |

| [¹⁸F]Fluorinated Benzamides | PET Imaging of Histone Deacetylases (HDACs) | Synthesized as radiotracers with radiochemical yields of 22-25% and purity >95%, enabling potential for in vivo imaging. | mdpi.comuni-greifswald.de |

| Fluorinated N-Benzamide Enaminones | Anticonvulsant Activity | Certain analogues showed good activity in a 6-Hz seizure model and were found to inhibit voltage-gated sodium channels. | mdpi.com |

| ¹⁸F-Labeled Benzamide Analogues | PET Imaging of Sigma-2 (σ₂) Receptors in Tumors | Showed high tumor uptake (2.5−3.7% ID/g) in mouse models, indicating potential for imaging solid tumor status. | acs.org |

| ⁶⁸Ga-Labeled Fluorinated Benzamide | PET Imaging of Melanoma | The probe successfully visualized melanoma xenografts in mice with high selectivity for melanin. | nih.govplos.org |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-hexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-2-3-4-5-10-15-13(16)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPJEVCSPOMLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Fluoro N Hexylbenzamide and Advanced Analogues

Elucidation of Established Synthetic Routes and Mechanistic Pathways

Traditional methods for synthesizing 4-fluoro-N-hexylbenzamide rely on robust and well-understood chemical transformations, primarily centered on the formation of the amide bond.

The most direct and common route to this compound involves the coupling of a 4-fluorobenzoic acid derivative with hexylamine (B90201). This transformation can be achieved through several pathways, each with its own set of optimizing conditions.

The classical approach involves converting 4-fluorobenzoic acid into a more reactive acyl halide, typically 4-fluorobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org The resulting acyl chloride readily reacts with hexylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, direct amidation between 4-fluorobenzoic acid and hexylamine is facilitated by a wide range of coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are frequently used. peptide.com To minimize side reactions and reduce racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Phosphonium Reagents : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is a powerful coupling agent, though its use has been somewhat curtailed by the formation of a carcinogenic byproduct. peptide.comchemicalbook.com Its analogue, (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), is considered a safer alternative. peptide.com

Uronium/Aminium Reagents : Reagents such as HBTU, TBTU, and HATU are highly efficient and lead to rapid amide bond formation with minimal side products. peptide.comnih.gov HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for sterically hindered couplings. peptide.commdpi.com

Reaction optimization is critical for maximizing yield and purity. The choice of solvent can significantly influence reaction rates and outcomes. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for these coupling reactions. chemicalbook.commdpi.com Temperature is also a key parameter; while many coupling reactions proceed efficiently at room temperature, gentle heating may be required for less reactive substrates. researchgate.net

Below is a table summarizing various coupling reagents applicable to the synthesis of this compound.

| Coupling Reagent Category | Specific Reagent | Additive(s) | Typical Solvent(s) | Key Features |

| Carbodiimides | EDC, DCC | HOBt | DCM, DMF | Widely used, cost-effective; DCC byproduct is insoluble. peptide.com |

| Phosphonium Salts | BOP, PyBOP | Base (e.g., DIPEA) | DMF | Highly efficient; BOP use is limited by safety concerns. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU | Base (e.g., DIPEA) | DMF | Fast reactions, low racemization, suitable for difficult couplings. peptide.commdpi.com |

The introduction of a fluorine atom onto the benzamide (B126) scaffold can be achieved at various stages of the synthesis. For a compound like this compound, it is most common to start with an already fluorinated precursor, such as 4-fluorobenzoic acid. However, research into late-stage fluorination is an active area.

Electrophilic fluorinating reagents like Selectfluor® (F-TEDA-BF₄) are capable of directly fluorinating activated aromatic rings. mdpi.com For instance, anilines and phenols can be regioselectively fluorinated. mdpi.com In the context of benzamide synthesis, if a precursor with a directing group ortho to the desired position of fluorination is used, direct C-H fluorination can be achieved. For example, palladium-catalyzed ortho-fluorination of benzoic acid derivatives has been described using directing groups. beilstein-journals.org While not the standard route to the 4-fluoro isomer, these methods are crucial for creating more complex, selectively fluorinated analogues.

Another strategy involves nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group (e.g., a nitro or chloro group) at the 4-position, using a fluoride (B91410) source. However, this is generally less efficient for producing simple fluorobenzenes compared to starting with fluorinated materials.

The synthesis of advanced analogues of this compound often requires precursor derivatization and functional group interconversions (FGI). lkouniv.ac.inic.ac.uk FGI is the process of converting one functional group into another, which can be essential when a desired functional group is incompatible with a particular reaction condition or when a different synthetic route is more advantageous. lkouniv.ac.inic.ac.uk

For example, to synthesize analogues with different substituents on the aromatic ring, one might start with 4-amino- or 4-nitrobenzoic acid. The amino group can be converted to a wide range of other functionalities via diazotization reactions. The nitro group can be reduced to an amine, which then serves as a handle for further derivatization. lkouniv.ac.in

On the other part of the molecule, the hexyl chain can be modified. One could start with a precursor amine containing other functional groups, such as an alcohol or an alkene. For instance, using 6-aminohexan-1-ol in the amidation reaction would yield a hydroxylated analogue. This hydroxyl group could then be further converted—oxidized to an aldehyde or carboxylic acid, or substituted with a halogen. solubilityofthings.com Such FGIs allow for the systematic exploration of the structure-activity relationship of benzamide derivatives. solubilityofthings.com

Regioselective Fluorination Techniques in Benzamide Synthesis Research

Development of Innovative and Sustainable Synthetic Approaches

Driven by the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for amide synthesis. semanticscholar.org These innovative approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

A significant advancement in green chemistry is the development of catalyst- and solvent-free reactions. eurjchem.com Direct thermal amidation, which involves heating a carboxylic acid and an amine, is the simplest form of this approach, though it often requires high temperatures that can be unsuitable for sensitive substrates. acs.org

More refined solvent-free methods have been developed. One such technique involves the simple trituration of the carboxylic acid and amine (or urea (B33335) as an amine source) with a catalyst like boric acid, followed by direct heating. semanticscholar.org This method avoids the use of bulk solvents, simplifying workup and reducing chemical waste. semanticscholar.org Another approach utilizes vinyl esters as acyl donors under solvent- and activation-free conditions, where the products can often be isolated by simple crystallization. tandfonline.com Solvothermal methods, using a green solvent like ethanol (B145695) under pressure, have also been shown to facilitate the direct amidation of carboxylic acids and amines without the need for catalysts or coupling agents. rsc.org

| Method | Reactants | Conditions | Advantages |

| Thermal Amidation | Carboxylic Acid + Amine | High Temperature, Neat | Atom economical, no reagents. acs.org |

| Boric Acid Catalysis | Carboxylic Acid + Urea/Amine | Trituration, Heating | Solvent-free, simple procedure. semanticscholar.org |

| Solvothermal Synthesis | Carboxylic Acid + Amine | Ethanol, High Temperature/Pressure | Catalyst-free, uses a green solvent. rsc.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of benzamides, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. mdpi.com The reaction of an acid chloride with an amine under solvent-free microwave conditions is particularly efficient. Microwave energy has also been successfully coupled with recyclable catalysts, such as heteropolyacids, for the solvent-free synthesis of benzamide derivatives. mdpi.com This synergy enhances both the speed and sustainability of the process.

Photochemical methods represent another frontier in modern synthesis. Visible-light-induced reactions, often employing photoredox catalysts, can facilitate unique transformations under exceptionally mild conditions. organic-chemistry.orgrsc.org For instance, metal-free photoredox catalysis has been used to generate amidyl radicals from benzamide precursors, which can then undergo cyclization reactions to form complex N-heterocycles. organic-chemistry.orgbohrium.com While direct photochemical synthesis of a simple acyclic amide like this compound is less common, the principles are being applied to create advanced, structurally complex analogues. For example, photochemical ring expansion of lithiated benzamides can produce seven-membered cyclic trienes, demonstrating the power of photochemistry to construct novel molecular architectures from simple benzamide precursors. acs.org

Flow Chemistry and Continuous Processing Applications in Benzamide Production

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients (APIs), offering advantages over traditional batch processing in terms of safety, efficiency, and scalability. azolifesciences.compurdue.edu The use of continuous flow reactors, which have been employed in the industrial synthesis of bulk chemicals for over a century, allows for better control over reaction parameters such as temperature and mixing, leading to increased productivity and often lower costs. azolifesciences.com

In the context of benzamide synthesis, flow chemistry provides significant benefits. For instance, a flow synthesis methodology has been developed for the selective amidation of 4-bromo-2-chlorotoluene (B1273142) using benzamide, utilizing a precatalyst and potassium phosphate (B84403) at 120°C. azolifesciences.com This demonstrates the potential for high-temperature amidation reactions to be conducted safely and efficiently in a continuous flow setup. The superior surface-area-to-volume ratio in flow reactors promotes enhanced heat and mass transfer compared to batch reactors, which is particularly advantageous for exothermic or rapid reactions. purdue.edu

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where sequential reactions are performed in-line without the need for isolating intermediates. This has been demonstrated in the synthesis of the API imatinib, where a three-step sequence including a palladium-catalyzed C-N cross-coupling was performed in a single flow setup with a total residence time of 48 minutes, yielding the product in 58% yield. mdpi.com Such an approach could be envisioned for the synthesis of this compound, potentially starting from a fluorinated precursor and telescoping the amidation and any subsequent modification steps.

The optimization of reaction conditions in flow synthesis can be accelerated using techniques like high-throughput experimentation (HTE). purdue.edu Bayesian optimization algorithms have also been employed to efficiently determine optimal process parameters for continuous flow synthesis, as demonstrated in the Buchwald-Hartwig synthesis of a pyridyl benzamide, achieving a 79.1% yield. rsc.org These optimization strategies can significantly reduce the number of experiments required, saving time and resources. rsc.org

| Parameter | Batch Processing | Flow Chemistry |

| Heat & Mass Transfer | Often limited | Excellent |

| Safety | Potential for runaway reactions, gas buildup | Enhanced safety, better control of hazardous intermediates and gas release rsc.org |

| Scalability | Can be challenging | More straightforward |

| Process Control | Less precise | Precise control over temperature, pressure, residence time |

| Multi-step Synthesis | Requires isolation of intermediates | Allows for "telescoping" of reactions ucd.ie |

Stereoselective Synthesis and Enantiomeric Resolution Strategies (if applicable to chiral analogues)

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for the creation of advanced, chiral analogues that may exhibit specific biological activities or material properties. Methodologies for achieving stereoselectivity in the synthesis of benzamide derivatives often rely on the use of chiral auxiliaries, catalysts, or starting materials.

One approach involves the enantiotopic lithiation of prochiral arene chromium complexes. acs.org For example, N,N-diethyl-2,6-dimethylbenzamide complexed with tricarbonylchromium can be deprotonated at one of the benzylic methyl groups using a chiral lithium amide base. Subsequent reaction with an electrophile proceeds with high optical purity. The chromium-free axially chiral benzamide can then be obtained by oxidation. acs.org This strategy could be adapted to create chiral benzamides with substitution patterns analogous to this compound.

Chiral phosphoric acid catalysis has been shown to be effective in the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides, leading to the formation of exo-heterodimers with high enantioselectivity. ifremer.fr This highlights the potential of chiral Brønsted acids to control the stereochemical outcome of reactions leading to complex benzamide-containing scaffolds.

For the synthesis of chiral amines that could be used as precursors to chiral N-substituted benzamides, reductive amination is a common strategy. The reductive amination of a prochiral ketone or aldehyde with a chiral amine or in the presence of a chiral catalyst can lead to the formation of a chiral amine with high diastereoselectivity or enantioselectivity. For example, the synthesis of monoterpene-based aminodiols, which are valuable chiral catalysts, has been achieved through the reductive amination of (−)-8,9-dihydroperillaldehyde. mdpi.com

In cases where a racemic mixture of a chiral benzamide analogue is produced, enantiomeric resolution can be achieved through various techniques, including chiral chromatography or crystallization with a chiral resolving agent.

The following table outlines some strategies for stereoselective synthesis applicable to chiral benzamide analogues.

| Strategy | Description | Example Application |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. | Use of a perpivaloylated galactose as a chiral auxiliary in the synthesis of benzomorphan (B1203429) derivatives. researchgate.net |

| Chiral Catalyst | A chiral catalyst is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. | Enantioselective N-allylation of anilides using a chiral Pd-tol-BINAP catalyst. acs.org |

| Enantiotopic Group Differentiation | A chiral reagent is used to selectively react with one of two enantiotopic functional groups in a prochiral molecule. | Enantiotopic lithiation of a prochiral arene chromium complex using a chiral lithium amide base. acs.org |

| Kinetic Resolution | A chiral reagent or catalyst is used to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. | - |

Scalable Synthetic Protocols and Process Chemistry Optimization for Research Applications

The transition of a synthetic route from a laboratory-scale procedure to a scalable protocol suitable for producing larger quantities of a compound for research applications requires careful consideration of several factors, including cost of reagents, operational simplicity, yield, and purity of the final product.

Process chemistry optimization often involves a systematic study of reaction parameters to maximize yield and minimize impurities. For the hydration of nitriles to amides, a reaction relevant to benzamide synthesis, the choice of solvent was found to be critical. researchgate.net While aprotic solvents like toluene (B28343) and THF led to decreased reaction efficiency, the use of water as a solvent in the presence of an Ag-OMS-2 catalyst at 80 °C resulted in a maximum yield of 93%. researchgate.net

High-throughput experimentation (HTE) can be a valuable tool for optimizing reaction conditions by allowing for the rapid screening of multiple catalysts, solvents, and other parameters simultaneously. purdue.edu This approach was used to guide the selection of a catalyst and solvent for a green synthesis of benzamides, which was further optimized using microwave heating to facilitate the conversion of sterically hindered substrates. purdue.edu

A gram-scale synthesis of an N-aryl phthalimide (B116566) derivative was successfully demonstrated using a denitrogenative cyanation of a 1,2,3-benzotriazin-4(3H)-one. acs.org The reaction, which was performed at 120 °C in DMSO, yielded the product in 77% yield on a gram scale, demonstrating the scalability of this protocol. acs.org

The following table highlights key considerations for developing scalable synthetic protocols.

| Factor | Consideration for Scalability | Example from Literature |

| Reagent Cost & Availability | Use of inexpensive and readily available starting materials and reagents. | A scalable synthesis of 4-amino-2-fluoro-N-methylbenzamide starting from 2-fluoro-4-nitrotoluene. google.com |

| Reaction Conditions | Mild reaction temperatures and pressures are preferred. Avoidance of cryogenic temperatures or high pressures. | A ligand-free palladium-catalyzed hydroxycarbonylation of aryl halides at room temperature and atmospheric pressure. |

| Catalyst Selection | Heterogeneous catalysts are often preferred for ease of separation and potential for recycling. | Use of Pd/C for a hydrogenation step, which can be recovered by filtration. google.com |

| Solvent Choice | Use of "green" or recyclable solvents. Minimizing the volume of solvent used. | Optimization of a nitrile hydration reaction to be performed in water. researchgate.net |

| Workup & Purification | Simple extraction and filtration procedures are preferred over chromatography for large-scale production. | A synthesis of 4-bromo-2-fluoro-N-methylbenzamide with a straightforward extraction and flash chromatography purification. chemicalbook.com |

| Yield & Purity | High yields and purities are crucial to minimize waste and the need for extensive purification. | A three-step synthesis of 4-amino-2-fluoro-N-methylbenzamide with a total yield of over 68% and purity above 98%. google.com |

Advanced Structural Characterization and Spectroscopic Investigations of 4 Fluoro N Hexylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. auremn.org.br It provides detailed information on the chemical environment, connectivity, and conformation of atoms. nih.govcopernicus.org For 4-fluoro-N-hexylbenzamide, a combination of one-dimensional and multi-dimensional NMR experiments is employed to fully characterize its structure.

Multi-dimensional NMR techniques are instrumental in resolving complex spectral overlap and establishing unambiguous atomic connections. numberanalytics.comfmp-berlin.info

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are 2D NMR experiments that correlate the chemical shifts of a heteronucleus (like ¹³C) with directly attached protons (¹H). numberanalytics.comustc.edu.cn These experiments are crucial for assigning the carbon signals in the this compound molecule by linking them to their corresponding proton resonances. The HSQC/HMQC spectrum would show correlations between the protons of the hexyl chain and their directly bonded carbons, as well as between the aromatic protons and their corresponding carbons in the fluorobenzoyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å. numberanalytics.com This is particularly valuable for determining the preferred conformation of the flexible hexyl chain relative to the benzamide (B126) core. For instance, NOE cross-peaks between specific protons of the hexyl chain and the aromatic protons would indicate a folded conformation where the chain is in proximity to the aromatic ring. The absence of such cross-peaks would suggest a more extended conformation. 4D HMQC-NOESY-HMQC experiments are advanced techniques used for unambiguous assignment of ¹H-¹H NOEs in complex molecules. northwestern.edu

Heteronuclear Multiple Bond Correlation (HMBC) correlates the chemical shifts of heteronuclei and protons that are separated by two or three bonds. numberanalytics.comustc.edu.cn This technique is essential for piecing together the molecular skeleton by identifying longer-range connectivities. In this compound, HMBC would show correlations between the carbonyl carbon and the protons on the adjacent aromatic ring and the first methylene (B1212753) group of the hexyl chain, confirming the amide linkage.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~166 |

| Aromatic C-F | - | ~165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-H (ortho to C=O) | ~7.8 (dd) | ~130 (d, ³JCF ≈ 9 Hz) |

| Aromatic C-H (ortho to F) | ~7.2 (t) | ~115 (d, ²JCF ≈ 22 Hz) |

| Aromatic C-C=O | - | ~132 (d, ⁴JCF ≈ 3 Hz) |

| N-H | ~6.5 (t) | - |

| N-CH₂ | ~3.4 (q) | ~40 |

| (CH₂)₄ | ~1.3-1.6 (m) | ~22-31 |

| CH₃ | ~0.9 (t) | ~14 |

Note: The chemical shifts are approximate and can vary based on solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet. Coupling constants (J) are given in Hertz (Hz).

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for studying this compound. azom.commagritek.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. magritek.com The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. azom.comnih.gov Changes in conformation, solvent, or intermolecular interactions can lead to significant changes in the ¹⁹F chemical shift. mdpi.com

Furthermore, the fluorine atom couples with nearby protons and carbons, providing additional structural information. rsc.org For example, the coupling constants between the fluorine and the aromatic protons (³JHF and ⁴JHF) can be used to confirm the substitution pattern on the benzene (B151609) ring. The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap, simplifying spectral analysis. azom.commagritek.com

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in the solid phase. nih.govcsic.es Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information. nih.gov For this compound, which may exist in different crystalline forms (polymorphs), ssNMR can distinguish between these forms. researchgate.netrsc.org

By analyzing parameters such as chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can provide insights into the local geometry around the NMR-active nuclei. nih.gov This technique is particularly powerful for characterizing the supramolecular arrangement of molecules in the crystal lattice, including hydrogen bonding networks and π-π stacking interactions. nih.gov

Fluorine-19 NMR (19F NMR) for Probing Local Environments and Interactions

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. researchgate.neteag.com This precision allows for the determination of the elemental composition of a molecule, confirming the molecular formula of this compound (C₁₃H₁₈FNO). Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can achieve mass accuracies in the parts-per-million (ppm) range. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the structure of a compound. taylorandfrancis.com In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). researchgate.net The resulting fragment ions are then analyzed in the second mass analyzer. The fragmentation pattern provides a "fingerprint" of the molecule, allowing for its unambiguous identification and structural confirmation. mdpi.com

Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond and fragmentation of the hexyl chain. For instance, a prominent fragment would be the 4-fluorobenzoyl cation (m/z 123). This technique is also highly effective for identifying and characterizing impurities, even at trace levels. mpi.govt.nz

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation | 123.0241 |

| [C₁₃H₁₉FNO]⁺ | Protonated molecular ion | 224.1445 |

| [C₆H₁₄N]⁺ | Hexylaminium ion | 100.1121 |

Note: The m/z values are for the monoisotopic masses.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. utah.edulibretexts.org By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions can be determined with high precision. libretexts.org

This technique provides definitive information on:

Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the molecule in the solid state.

Conformation: The crystal structure reveals the preferred conformation of the flexible hexyl chain and the rotational orientation of the phenyl ring.

Intermolecular interactions: X-ray crystallography provides a clear picture of how the molecules pack in the crystal lattice. rsc.org This includes the identification and characterization of hydrogen bonds (e.g., N-H···O=C), halogen bonds (involving the fluorine atom), and π-π stacking interactions between the aromatic rings. nih.govnih.govdcu.ie These interactions are crucial for understanding the supramolecular architecture and physical properties of the compound. nih.govmdpi.com

A summary of potential crystallographic data for this compound is presented below.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Hydrogen Bonds | Details of donor-acceptor distances and angles for intermolecular N-H···O=C hydrogen bonds. |

| π-π Stacking | Distances and geometry of interactions between aromatic rings. |

Analysis of Crystal Packing and Supramolecular Synthons (e.g., hydrogen bonding, C-H...F interactions)

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond between the amide N-H donor and the carbonyl oxygen (C=O) acceptor of a neighboring molecule. This N-H···O interaction is a robust and highly directional supramolecular synthon that frequently leads to the formation of one-dimensional chains or cyclic dimers. nih.govmdpi.com In many benzamide derivatives, these interactions result in the formation of well-defined ribbons or sheets. science.govresearchgate.net For instance, in similar structures, N-H···O hydrogen bonds can create tetrameric units or link molecules into extensive chains. nih.gov

C-H···F Interactions: The presence of the fluorine atom introduces the possibility of C-H···F interactions, which, although generally considered weak hydrogen bonds, play a crucial role in stabilizing the three-dimensional crystal packing. science.govrsc.org These interactions can involve aromatic C-H donors or aliphatic C-H donors from the hexyl chain. The nature of C-H···F interactions is complex, with contributions from both electrostatic and dispersion forces. rsc.org Studies on fluorinated benzamides have highlighted the frequent occurrence of these synthons, which, in conjunction with stronger hydrogen bonds, direct the final crystal architecture. science.govresearchgate.net Bifurcated C-H···F interactions, where one C-H group interacts with two fluorine atoms or two C-H groups interact with one fluorine atom, are also possible and have been observed in related fluorinated compounds. d-nb.info

Other Interactions: Weaker C-H···O interactions and π-π stacking between the fluorophenyl rings further contribute to the cohesion of the crystal lattice. dcu.ienih.gov The hexyl chain, through van der Waals forces and potential C-H···π interactions, will also influence the packing by interleaving within the layers or columns formed by the primary hydrogen-bonded motifs. The interplay between the strong N-H···O bonds and the numerous weaker, less directional C-H···F and C-H···O interactions ultimately determines the most stable crystalline form. dcu.iersc.org

The following table summarizes the key supramolecular synthons anticipated in the crystal structure of this compound based on analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Geometry/Role in Packing |

| Strong Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) | Forms primary 1D chains or cyclic dimers (e.g., R²₂(8) motifs). nih.govmdpi.com |

| Weak Hydrogen Bond | Aromatic (C-H) | Fluorine (F) | Stabilizes 3D packing by linking primary motifs. researchgate.netrsc.org |

| Weak Hydrogen Bond | Aliphatic (C-H) | Fluorine (F) | Contributes to overall lattice energy and packing efficiency. nih.gov |

| Weak Hydrogen Bond | Aromatic/Aliphatic (C-H) | Carbonyl (C=O) | Acts as an auxiliary interaction, often forming bifurcated systems. nih.gov |

| Stacking Interaction | Fluorophenyl Ring (π-system) | Fluorophenyl Ring (π-system) | Contributes to the densification of the crystal packing. nih.gov |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Dynamics Research

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for characterizing the functional groups and probing the molecular structure of this compound. The vibrational modes are characteristic of specific bonds and moieties within the molecule, and their frequencies can be influenced by intermolecular interactions, such as hydrogen bonding in the solid state. esisresearch.orghoriba.com

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to the amide group. The N-H stretching vibration is expected to appear as a strong, broad band, typically in the range of 3400-3200 cm⁻¹, with its exact position and broadness being indicative of the strength of N-H···O hydrogen bonding. mdpi.comesisresearch.org The amide I band (primarily C=O stretching) is an intense absorption typically found between 1680 and 1630 cm⁻¹. rsc.org The amide II band (a mix of N-H in-plane bending and C-N stretching) occurs near 1550 cm⁻¹. The aromatic ring is characterized by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibration gives rise to a strong, characteristic band, typically in the 1250-1100 cm⁻¹ range. researchgate.netirphouse.com The aliphatic hexyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) vibrations in the 1470-1370 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy offers complementary information. horiba.com While the N-H stretch is often weak in Raman spectra, the amide I (C=O stretch) band is typically prominent. esisresearch.org A key feature in the Raman spectrum of aromatic compounds is the ring breathing mode, which is often strong and provides a spectral fingerprint. For fluorobenzene (B45895) derivatives, this is expected in the 850-800 cm⁻¹ region. irphouse.com The symmetric C-F stretching vibration also gives a characteristic Raman signal. The simultaneous appearance of the C=O stretching mode in both IR and Raman spectra can suggest charge transfer interactions through the conjugated system. esisresearch.org

The table below details the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| N-H Stretch | 3400 - 3200 | FT-IR | Strong and broad due to hydrogen bonding. esisresearch.org |

| Aliphatic C-H Stretch | 2960 - 2850 | FT-IR, Raman | Multiple bands for CH₃ and CH₂ symmetric/asymmetric stretches. |

| Amide I (C=O Stretch) | 1680 - 1630 | FT-IR, Raman | Very strong in IR, strong in Raman. esisresearch.org |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | FT-IR, Raman | Multiple bands characteristic of the benzene ring. |

| Amide II (N-H Bend/C-N Stretch) | 1560 - 1520 | FT-IR | Strong band, sensitive to conformation. rsc.org |

| Aliphatic C-H Bend | 1470 - 1370 | FT-IR | Scissoring and bending modes of the hexyl chain. |

| C-F Stretch | 1250 - 1100 | FT-IR | Strong, characteristic absorption for the fluoroaromatic group. researchgate.net |

| Aromatic Ring Breathing | 850 - 800 | Raman | Often a strong, sharp, and characteristic band. irphouse.com |

Chiroptical Spectroscopy (CD, ORD) for Chiral Recognition and Stereochemical Studies (if applicable)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a molecule with left and right circularly polarized light. rsc.org These techniques are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images.

The molecular structure of this compound lacks any stereogenic centers (chiral carbons) or elements of axial or planar chirality. The molecule possesses a plane of symmetry that bisects the phenyl ring and the amide linkage, assuming free rotation around the single bonds. Due to its achiral nature, this compound does not exhibit optical activity. Therefore, it will not produce a signal in CD or ORD spectroscopy.

Consequently, chiroptical spectroscopic methods are not applicable for the stereochemical study of this compound itself. These techniques would only become relevant if the molecule were to be used as a ligand to form a complex with a chiral entity or incorporated into a larger, chiral supramolecular assembly. escholarship.org

Computational and Theoretical Chemistry of 4 Fluoro N Hexylbenzamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comscispace.com By approximating the electron density, DFT can provide valuable insights into a molecule's reactivity and spectroscopic characteristics. mdpi.com For a molecule like 4-fluoro-N-hexylbenzamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to predict its behavior. ajchem-a.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net For analogous aromatic compounds, the HOMO is often distributed over the phenyl ring and the amide group, while the LUMO is typically localized on the phenyl ring. The presence of a fluorine atom can influence the energy levels of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These values are illustrative and would need to be calculated using DFT. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and the fluorine atom, making them sites for electrophilic interaction. researchgate.net The hydrogen atom of the amide group (N-H) would exhibit a positive potential, indicating a site for nucleophilic attack. researchgate.net The hexyl chain would generally show a neutral potential.

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): Resistance to change in electron distribution ( (I - A) / 2 ). A harder molecule is less reactive. frontiersin.org

Chemical Softness (S): The reciprocal of hardness (1 / η). A softer molecule is more reactive. frontiersin.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ² / 2η ). researchgate.net

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.2 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Softness (S) | 1 / η | 0.38 |

| Electrophilicity Index (ω) | χ² / 2η | 2.80 |

| Note: These values are illustrative and derived from the hypothetical HOMO/LUMO energies. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. bnl.gov For this compound, MD simulations could be used to explore the flexibility of the hexyl chain and its preferred conformations in different solvent environments. These simulations can reveal how the molecule adapts its shape and how solvent molecules arrange themselves around the solute, which can influence its reactivity and spectroscopic properties. mdpi.com By tracking the positions and velocities of atoms over time, MD can generate a conformational landscape, identifying the most stable and frequently occurring molecular geometries.

Quantum Chemical Topology and Non-Covalent Interaction Analysis (e.g., NCI, QTAIM)

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are used to characterize the nature of chemical bonds and non-covalent interactions within a molecule. rsc.orgresearchgate.net

QTAIM analyzes the electron density to define atomic basins and bond critical points, providing a rigorous definition of atoms in a molecule and the nature of the bonds between them. scielo.org.mx NCI analysis is particularly useful for visualizing and characterizing weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding molecular aggregation and recognition. researchgate.net For this compound, these methods could be used to analyze the intramolecular hydrogen bond between the amide proton and the fluorine atom, as well as intermolecular interactions in a condensed phase.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, aiding in the interpretation of experimental data.

NMR Chemical Shifts: DFT calculations can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. github.iofrontiersin.org These predictions are valuable for assigning signals in experimental spectra and can help in structure elucidation. rsc.org The accuracy of the prediction depends on the level of theory, the basis set, and the inclusion of solvent effects. github.io

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) can be performed using DFT. aps.org The calculated frequencies are often scaled to better match experimental values. frontiersin.org This analysis helps in assigning observed spectral bands to specific vibrational modes of the molecule, such as the C=O stretch, N-H stretch, and C-F stretch. nih.gov

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) |

| N-H | Stretch | 3450 |

| C-H (aromatic) | Stretch | 3100 |

| C-H (aliphatic) | Stretch | 2950 |

| C=O | Stretch | 1680 |

| C-N | Stretch | 1420 |

| C-F | Stretch | 1250 |

| Note: These are typical frequency ranges and would require specific DFT calculations for accurate prediction. |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

The elucidation of reaction mechanisms provides fundamental insights into the transformation of reactants into products, detailing the sequence of elementary steps and the nature of any transient intermediates. For many chemical reactions, including the synthesis of N-substituted benzamides like this compound, experimental characterization of short-lived transition states and intermediates is exceptionally challenging. Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful alternative for mapping the potential energy surface of a reaction, thereby identifying the most plausible mechanistic pathways.

Density Functional Theory (DFT) has emerged as a predominant computational tool for investigating reaction mechanisms in organic chemistry due to its favorable balance of accuracy and computational cost. researchgate.netacs.org These theoretical calculations allow for the localization of stationary points along a reaction coordinate, which include the reactants, products, any intermediates, and the crucial transition states that connect them. A transition state (TS) represents the highest energy point along the lowest energy path from reactants to products and is characterized mathematically as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency. researchgate.netims.ac.jp The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

While no specific computational studies on the reaction mechanism for the formation of this compound have been published, the general mechanisms of amide bond formation are well-studied. A common and industrially relevant route for the synthesis of such amides is the Schotten-Baumann reaction, which involves the acylation of an amine (n-hexylamine) with an acyl chloride (4-fluorobenzoyl chloride) in the presence of a base. organic-chemistry.orgbyjus.com

The generally accepted mechanism for this reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and, after deprotonation (typically by a base or another amine molecule), yielding the final amide product.

Computational modeling of this process would involve:

Optimization of the geometries of the reactants (4-fluorobenzoyl chloride and n-hexylamine).

Locating the transition state for the nucleophilic attack, leading to the tetrahedral intermediate.

Optimizing the geometry of the tetrahedral intermediate.

Locating the transition state for the collapse of the intermediate and expulsion of the chloride leaving group.

Optimizing the geometry of the final product, this compound.

To illustrate the type of data generated from such an analysis, the findings from a DFT study on the formation of a different benzamide (B126) derivative, N-(carbomylcarbamothioyl)benzamide, can be considered as a model. In that study, the reaction was found to proceed through two transition states. researchgate.netresearchgate.netnih.gov The first transition state (Ts1) was identified as the rate-determining step with a significant energy barrier. researchgate.net

Table 1: Illustrative Calculated Energies for a Model Benzamide Formation Reaction (Data based on the formation of N-(carbomylcarbamothioyl)benzamide, computed at the B3LYP/6-31g(d) level of theory. researchgate.net Energies are relative to the initial reactants.)

| Species | Description | Relative Free Energy (kcal/mol) |

| I1 | Reactants | 0.00 |

| Ts1 | First Transition State | +40.23 |

| P1 | Intermediate | +3.80 |

| Ts2 | Second Transition State | +18.99 |

| P2 | Product | -10.04 |

The analysis of transition state structures provides further mechanistic detail. Key bond distances change systematically as the reaction progresses from reactants, through the transition state, to products. For the model system, the formation of the new nitrogen-carbon bond and the breaking of the carbon-leaving group bond are evident in the calculated geometries.

Table 2: Selected Bond Length Changes in a Model Benzamide Formation Reaction (Data based on the formation of N-(carbomylcarbamothioyl)benzamide. researchgate.net Bond lengths are in Angstroms (Å).)

| Bond | Reactant Complex (I1) | First Transition State (Ts1) | Product (P2) |

| C(carbonyl)-N(amine) | 3.70 | 1.66 | 1.39 |

| C(carbonyl)-S(leaving group) | 1.58 | 1.67 | - |

These computational approaches are not limited to a single mechanism. Alternative pathways, such as those catalyzed by acids, bases, or metals, can also be modeled. rhhz.netmdpi.com For instance, DFT calculations have been used to explore nickel-catalyzed amidation of esters, revealing a mechanism involving oxidative addition, proton transfer, and reductive elimination steps. mdpi.com Similarly, studies on Al₂O₃-catalyzed transamidation have used DFT to calculate the energies of intermediates and transition states, confirming the role of the catalyst in forming a complex with the reactants. rsc.org

The choice of computational method, including the DFT functional (e.g., B3LYP, M06) and basis set, can influence the results, and it is common practice to benchmark different methods against experimental data where possible. researchgate.netnih.gov The inclusion of solvent effects, either implicitly (e.g., using a polarizable continuum model) or explicitly with individual solvent molecules, is also crucial for obtaining accurate energy profiles for reactions performed in solution. kuleuven.be

Molecular and Cellular Mechanistic Investigations of 4 Fluoro N Hexylbenzamide Analogues

In Vitro Target Identification and Validation Methodologies for Protein-Ligand Interactions

Identifying the specific molecular targets of bioactive compounds is a foundational step in mechanistic investigation. Photoaffinity labeling is a powerful technique used for this purpose. nih.gov In this method, a photo-reactive analogue of the compound of interest is used to form a covalent bond with its target protein upon light activation, enabling subsequent isolation and identification. nih.govplos.org This approach often incorporates a reporter tag, such as biotin (B1667282) or a fluorophore, to facilitate the detection and purification of the protein-ligand complex. nih.govplos.org The successful identification of a target requires validation through various biochemical and biophysical assays to confirm the interaction. plos.org

Enzyme kinetic studies are fundamental to characterizing the interaction between a compound and its target enzyme. These assays measure the rate of the enzymatic reaction and how it is affected by the presence of the inhibitor, revealing the compound's potency (often expressed as IC₅₀) and its mechanism of inhibition.

Detailed enzymatic characterization can determine the kinetic mechanism of an enzyme family. For instance, steady-state kinetic analysis revealed that the Protein Kinase N (PKN) family follows a sequential ordered Bi-Bi kinetic mechanism, where ATP binding occurs before the peptide substrate binds. nih.gov This understanding provides a framework for discovering and evaluating isoform-selective inhibitors. nih.gov

Research on benzamide (B126) analogues has identified their potential as enzyme inhibitors. Studies on 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives have demonstrated their activity as cholinesterase inhibitors. science.gov Similarly, certain 5-styrylbenzamide derivatives, including those with 4-fluoro substitutions, have been evaluated as inhibitors of both cholinesterases (AChE and BChE) and β-secretase, enzymes linked to Alzheimer's disease. nih.gov The inhibitory effect of these compounds is influenced by their chemical structure; for example, a combination of an N²-tosyl group and a 4-halogenostyryl group resulted in significant inhibitory effects against AChE. nih.gov

Fluorine substitution on the benzoyl moiety has also been shown to influence substrate efficiency for sirtuin 1 (SIRT1), a histone deacetylase. The 2- and 4-fluoro-substituted benzoyl moieties were found to be cleaved efficiently by SIRT1, with the 2-fluorobenzoyl leaving group being five times more effective for SIRT1 compared to other HDAC enzymes. nih.gov

| Compound/Analogue | Target Enzyme | Parameter | Value | Source |

|---|---|---|---|---|

| (E)-N-(2-amino-4-nitrophenyl)-5-styryl-anthranilamide (2a) | AChE | IC₅₀ | 5.8 µM | nih.gov |

| (E)-N-(2-amino-4-nitrophenyl)-5-styryl-anthranilamide (2a) | BChE | IC₅₀ | 4.7 µM | nih.gov |

| (E)-5-(4-fluorostyryl)-2-(toluene-4-sulfonamido)benzamide (3b) | AChE | IC₅₀ | 4.3 µM | nih.gov |

| (E)-5-(4-fluorostyryl)-2-(toluene-4-sulfonamido)benzamide (3b) | β-secretase | IC₅₀ | 10.1 µM | nih.gov |

| 2-Fluoro-substituted benzoyl moiety | SIRT1 | Kcat/Km | 26.02 M⁻¹ s⁻¹ | nih.gov |

| 4-Fluoro-substituted benzoyl moiety | SIRT1 | Kcat/Km | 16.08 M⁻¹ s⁻¹ | nih.gov |

Receptor binding assays are essential for quantifying the affinity of a ligand for its receptor. merckmillipore.com These assays are often designed as competitive inhibition experiments, where the test compound competes with a known, often radiolabeled, ligand for binding to the receptor. merckmillipore.comnih.gov The results are used to determine parameters like the half-maximal inhibitory concentration (IC₅₀), which indicates the compound's binding potency. merckmillipore.com Methodologies such as filtration-based assays are widely used to separate the bound ligand-receptor complexes from the unbound ligand. merckmillipore.comnih.gov

A specific analogue, 4-(18)F-fluoro-N-(6-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexyl)benzamide, known as [¹⁸F]FBHGal, was developed as a PET probe for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. nih.gov Studies confirmed that this compound binds specifically to ASGPR. nih.gov The specificity of this interaction was demonstrated in competitive binding experiments where the uptake of [¹⁸F]FBHGal in HepG2 cells was significantly reduced by co-incubation with asialofetuin, a known blocking agent for ASGPR. nih.gov

| Condition | Model | Parameter | Result | Source |

|---|---|---|---|---|

| Normal Liver | Mouse Model | Uptake (%ID/g) | 20.50 ± 1.51 | nih.gov |

| Fibrotic Liver | Mouse Model | Uptake (%ID/g) | 14.84 ± 1.10 | nih.gov |

| Control | HepG2 Cells | Cellular Uptake | Baseline | nih.gov |

| + 0.5µM Asialofetuin | HepG2 Cells | Cellular Uptake | Significant Reduction (P < 0.0001) | nih.gov |

Enzyme Kinetic Studies and Mechanisms of Inhibition (e.g., competitive, non-competitive, irreversible)

Cell-Free Systems for Biochemical Pathway Interrogation

Cell-free systems provide a powerful platform for studying biochemical pathways and synthesizing molecules outside the confines of a living cell. mdpi.comfrontiersin.org These systems typically use cellular lysates that contain the necessary machinery for transcription and translation, allowing for the production of proteins from a DNA template in a controlled in vitro environment. biorxiv.org The open nature of cell-free systems is a key advantage, as it permits direct access to and manipulation of the reaction components, facilitating the evaluation and optimization of metabolic pathways. mdpi.comfrontiersin.org

This methodology is particularly useful for rapidly prototyping biosynthetic pathways and for producing compounds that may be toxic to living cells. biorxiv.org Cell-free systems can be assembled from crude cell extracts or from purified components (reconstituted systems), with the former being more cost-effective and the latter offering greater control over the reaction conditions. mdpi.com By combining extracts enriched with specific enzymes, researchers can construct and test novel metabolic pathways. mdpi.com While specific studies interrogating 4-fluoro-N-hexylbenzamide in cell-free systems are not prominent, this technology offers a promising avenue for investigating its metabolic fate and its influence on specific enzymatic pathways without the confounding variables of a cellular environment.

Cellular Uptake and Subcellular Distribution Studies via Advanced Microscopy

Advanced microscopy techniques, such as confocal laser scanning microscopy (CLSM), are critical for visualizing the uptake and subcellular localization of fluorescently-labeled compounds. nih.gov These studies provide direct evidence of a compound's ability to enter cells and can reveal its distribution among different organelles.

The cellular uptake of fluorinated compounds is an area of significant interest, as the inclusion of fluorine can enhance cell permeability. scispace.comaston.ac.uk Studies on fluorinated nanoparticles have used CLSM and flow cytometry to quantify cellular internalization. nih.gov These investigations have shown that factors such as surface charge and the presence of targeting ligands (e.g., antibodies) heavily influence uptake efficiency, which can occur through mechanisms like receptor-mediated endocytosis. nih.govscienceopen.com

For the ASGPR-targeting agent [¹⁸F]FBHGal, a fluorescent surrogate was used with confocal microscopy to demonstrate receptor-mediated uptake. A significant reduction in the cellular uptake of the compound was observed in HepG2 cells when co-incubated with a blocking agent, visually confirming that the entry into the cell is dependent on the target receptor. nih.gov

Modulation of Molecular Pathways and Cellular Processes (e.g., gene expression, signal transduction, protein modification)

Once a compound engages its target, it can modulate a variety of downstream molecular pathways and cellular processes. The characterization of these effects is key to understanding its biological function.

Analogues of this compound have been shown to modulate critical cellular functions. For example, SIRT1, a target of fluorobenzoyl-containing substrates, is a crucial regulator of molecular pathways involved in longevity and metabolism through its deacetylation of histone and non-histone proteins. nih.gov Key targets of SIRT1's deacetylase activity include p53, NF-Kβ, and proteins involved in mitochondrial unfolded protein response (UPR) and FOXO signaling. nih.gov By affecting SIRT1 activity, such compounds can influence gene expression, signal transduction, and protein modification.

In other cases, benzamide analogues have been found to impact fundamental cellular processes like energy metabolism. A trypanocidal compound was identified to inhibit the FₒF₁-ATP synthase, leading to a decrease in cellular ATP levels by inhibiting oxidative phosphorylation. plos.org This demonstrates a direct modulation of a vital cellular process. Furthermore, small-molecule inhibitors targeting the protein EP300 have been shown to reduce total collagen levels in in vitro models of liver fibrosis, highlighting the ability of such compounds to modulate cellular processes relevant to disease states. frontiersin.org

Development of Reporter Assays for Mechanistic Readouts (e.g., fluorogenic substrates)

Reporter assays are indispensable tools for obtaining mechanistic readouts of a compound's activity. These assays often rely on the expression of a reporter gene, such as luciferase, which produces an easily measurable signal (e.g., light). nih.gov The level of the reporter protein is used as a proxy for the activity of a specific cellular pathway or process. nih.gov However, it is crucial to validate that the test compound does not directly inhibit the reporter enzyme itself, which could lead to a misinterpretation of the results. nih.gov

A direct and powerful application of reporter systems is the use of fluorogenic substrates. For example, Cbz-Lys(2FBz)-AMC, which contains a 2-fluorobenzoyl group, serves as a fluorogenic substrate in activity assays for SIRT1. nih.gov The cleavage of the substrate by the enzyme releases a fluorescent molecule, providing a direct and quantifiable measure of enzyme activity. nih.gov

Reporter tags are also used in target identification. In photoaffinity labeling experiments, a probe can be functionalized with a reporter tag like biotin or a fluorophore (e.g., rhodamine, Cy5.5). plos.orgnih.gov After the probe cross-links to its protein target, the tag allows for visualization via in-gel fluorescence scanning or for affinity purification of the protein-ligand complex, facilitating its identification. plos.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in a Research Context

Rational Design and Synthesis of Analogues for SAR Profilingnottingham.ac.uk

The rational design of analogues of 4-fluoro-N-hexylbenzamide is a systematic process aimed at understanding how specific structural modifications influence biological activity. This approach often begins with a lead compound, such as this compound, and involves the synthesis of a library of related molecules with targeted variations. nottingham.ac.uk The goal is to build a structure-activity relationship (SAR) profile that can guide the development of new compounds with enhanced activities or specific properties. nottingham.ac.uk

The synthesis of these analogues typically follows established chemical routes for amide formation. A common method is the acylation of an amine, in this case, hexylamine (B90201), with a substituted benzoyl chloride, such as 4-fluorobenzoyl chloride. vulcanchem.com To explore the SAR, researchers systematically alter three key regions of the molecule:

The Benzoyl Ring: Analogues are created by changing the position or nature of the fluorine substituent (e.g., moving it to the 2- or 3-position) or by introducing other substituents with varying electronic and steric properties (e.g., chloro, methoxy, or trifluoromethyl groups). dergipark.org.tracs.org

The Amide Linker: Modifications to the amide bond itself are less common but can be explored to alter the molecule's conformation and hydrogen-bonding capabilities.

The N-Alkyl Chain: The hexyl chain is systematically replaced with alkyl groups of varying lengths (e.g., from ethyl to dodecyl) or with branched or cyclic structures to probe the impact of lipophilicity and steric bulk. bohrium.comnih.gov

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or PyBOP are frequently employed to facilitate the amide bond formation between a benzoic acid derivative and an amine, particularly when creating a diverse library of compounds. acs.orgacs.org The design process may also be structure-based, utilizing computational tools to model the interaction of the designed analogues with a specific biological target, thereby prioritizing the synthesis of compounds with the highest predicted affinity. nottingham.ac.uk

Impact of Fluorine Substitution Position and Alkyl Chain Length on Molecular Interactions

The specific placement of the fluorine atom on the benzoyl ring and the length of the N-alkyl chain are critical determinants of the biological activity of benzamide (B126) derivatives.

Fluorine Substitution: The introduction of fluorine into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. uni-greifswald.denih.gov Studies on various benzamide series have shown that the position of the fluorine substituent is crucial. For instance, in one study on fluorinated analogues of paracetamol, fluorine substitution adjacent to the amide group was found to enhance activity, whereas substitution at other positions reduced it. nih.gov In another series of compounds, 4- and 8-substituted fluoro analogs showed enhanced activity, while the 9-substituted version had weaker activity. researchgate.net This highlights that the electronic effects of the fluorine atom, which is strongly electron-withdrawing, can either be favorable or unfavorable for target engagement depending on its location and the nature of the binding pocket. researchgate.netnih.gov The introduction of fluorine can also increase binding affinity through favorable interactions with protein side chains. nih.gov

The interplay between these two structural features—fluorine position and alkyl chain length—is a key focus of SAR studies to fine-tune the molecule's properties for a specific research application.

Influence of Substituent Effects on Target Engagement and Mechanistic Outcomes

Beyond fluorine and the alkyl chain, other substituents on the benzamide scaffold exert significant influence on target engagement and the resulting biological or mechanistic outcomes. The electronic and steric properties of these substituents can dictate binding affinity, selectivity, and mechanism of action.

In one study of benzamide anti-cancer agents, the specific substitution pattern on the benzamide ring was found to be critical for activity. Analogues with a 4-chloro and 3-nitro substitution pattern were significantly more active than those with other patterns, while removing either substituent led to a complete loss of antiproliferative activity. acs.org This indicates a precise requirement for both electronic and steric features for effective interaction with the biological target, in this case, β-tubulin. acs.org

Conversely, in a study of novel benzamide derivatives as acetylcholinesterase (AChE) inhibitors, substitution at the para-position of the phenyl ring with groups like methoxy, fluoro, and trifluoromethylene uniformly decreased the inhibitory potency compared to the unsubstituted parent compound. dergipark.org.tr This suggests that for this particular target, any substitution at that position is detrimental to binding.

Quantitative structure-activity relationship (QSAR) studies on aminophenyl benzamide derivatives acting as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character and the presence of hydrogen bond donating groups positively contribute to inhibitory activity. nih.gov In contrast, electron-withdrawing groups were found to have a negative influence on potency in that specific series. nih.gov These findings underscore how different substituents can be strategically employed to modulate interactions with a target, such as enhancing hydrophobic interactions or forming key hydrogen bonds, to achieve a desired biological effect.

Table 1: Effect of Substituents on Benzamide Analogue Activity

| Compound Series | Substituent Change | Observed Effect on Activity | Reference |

| Anticancer Benzamides | Removal of 4-chloro or 3-nitro group | Complete loss of activity | acs.org |

| AChE Inhibitors | Addition of para-substituents (methoxy, fluoro) | Decreased inhibitory potency | dergipark.org.tr |

| HDAC Inhibitors | Addition of hydrophobic substituents | Enhanced inhibitory activity | nih.gov |

| HDAC Inhibitors | Addition of electron-withdrawing groups | Negative influence on potency | nih.gov |

Derivatization Strategies for Optimizing Research-Relevant Properties (e.g., in vitro stability, assay compatibility)

In the context of research, a compound's utility is defined not only by its biological activity but also by its suitability for experimental assays. Derivatization strategies are often employed to optimize properties like metabolic stability, solubility, and compatibility with analytical methods.